N-(2-Aminoethyl)-2-methylbenzamide
Description
N-(2-Aminoethyl)-2-methylbenzamide is an organic compound that features a benzamide core with an aminoethyl substituent at the 2-position and a methyl group at the benzene ring
Properties
IUPAC Name |
N-(2-aminoethyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-4-2-3-5-9(8)10(13)12-7-6-11/h2-5H,6-7,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIGMXAHEGQPSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with ethylenediamine. The process can be summarized as follows:
Formation of 2-methylbenzoyl chloride: 2-methylbenzoic acid is treated with thionyl chloride (SOCl₂) to form 2-methylbenzoyl chloride.
Amidation Reaction: The 2-methylbenzoyl chloride is then reacted with ethylenediamine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be tailored to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-Aminoethyl)-2-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-Aminoethyl)-2-methylbenzamide exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, influencing their activity. The benzamide core can interact with hydrophobic pockets in proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)benzamide: Lacks the methyl group, which can affect its binding affinity and specificity.
N-(2-Aminoethyl)-3-methylbenzamide: The position of the methyl group can influence the compound’s reactivity and interactions.
N-(2-Aminoethyl)-4-methylbenzamide: Similar to the 3-methyl derivative, the position of the methyl group affects its properties.
Uniqueness
N-(2-Aminoethyl)-2-methylbenzamide is unique due to the specific positioning of the aminoethyl and methyl groups, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for targeted applications in various fields.
Biological Activity
N-(2-Aminoethyl)-2-methylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the current knowledge regarding its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by an amine group attached to a benzamide structure. This configuration allows it to interact with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The aminoethyl side chain facilitates hydrogen bonding and ionic interactions with biological molecules, influencing their function.
Antiparasitic Activity
One significant area of research involves its derivatives as potential antiparasitic agents against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). A study identified several analogues of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, with one compound demonstrating an in vitro EC50 value of 0.001 μM, indicating potent activity against the parasite. This compound also exhibited good oral bioavailability and effective plasma levels in murine models, curing 66% of infected mice when administered at a dosage of 50 mg/kg daily for four days .
Histone Deacetylase Inhibition
Another promising application is in the inhibition of histone deacetylases (HDACs), which are implicated in various cancers. Research has shown that certain derivatives of N-(2-aminoethyl)-benzamides exhibit selective inhibition against HDAC1, HDAC2, and HDAC3 with IC50 values ranging from 95.2 nM to 260.7 nM. These compounds demonstrated significant antiproliferative effects on cancer cell lines, indicating their potential as antitumor agents .
Case Studies and Experimental Data
- Antiparasitic Efficacy :
- HDAC Inhibition :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
